molecular formula C8H10O3 B1601036 Methyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate CAS No. 86708-65-8

Methyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate

Cat. No.: B1601036
CAS No.: 86708-65-8
M. Wt: 154.16 g/mol
InChI Key: LRKZEQOMYNEBSC-UHFFFAOYSA-N
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Description

Methyl 7-oxabicyclo[221]hept-2-ene-2-carboxylate is a bicyclic compound with the molecular formula C8H10O3 It is a derivative of 7-oxabicyclo[22This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate typically involves a Diels-Alder reaction between furan and maleic anhydride, followed by esterification. The reaction conditions often require a solvent such as toluene and a catalyst like p-toluenesulfonic acid to facilitate the cycloaddition and subsequent esterification .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the product while reducing the reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into enzyme active sites, inhibiting or modifying their activity. This interaction can lead to various biological effects, including the modulation of metabolic pathways and inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
  • 7-Oxabicyclo[2.2.1]hept-2-ene-5-carboxylate
  • 7-Oxabicyclo[2.2.1]heptane

Uniqueness

Methyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate is unique due to its specific substitution pattern and the presence of an ester group at the 2-position. This structural feature imparts distinct reactivity and biological activity compared to its analogs, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h4-5,7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKZEQOMYNEBSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2CCC1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10518424
Record name Methyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10518424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86708-65-8
Record name Methyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10518424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate
Reactant of Route 2
Methyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate
Reactant of Route 3
Methyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate
Reactant of Route 4
Methyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate
Reactant of Route 5
Methyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate
Reactant of Route 6
Methyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate

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